molecular formula C7H6S B1337333 2-Ethynyl-5-methylthiophene CAS No. 81294-10-2

2-Ethynyl-5-methylthiophene

Cat. No.: B1337333
CAS No.: 81294-10-2
M. Wt: 122.19 g/mol
InChI Key: ZDCWYRXEXHPFGS-UHFFFAOYSA-N
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Description

2-Ethynyl-5-methylthiophene is a chemical compound with the CAS Number: 81294-10-2 . It has a molecular weight of 122.19 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with one sulfur atom, two carbon atoms connected by a triple bond (ethynyl group), and a methyl group .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular weight is 122.19 .

Scientific Research Applications

2-Ethynyl-5-methylthiophene has been studied extensively for its potential applications in organic synthesis and advanced materials. It has been used as a building block for the synthesis of a variety of organic compounds, including polymers, heterocycles, and other complex molecules. It has also been used as a precursor for the synthesis of nanomaterials, such as carbon nanotubes and graphene.

Mechanism of Action

The mechanism of action for 2-Ethynyl-5-methylthiophene is not yet fully understood. However, it is believed that the reaction proceeds through a palladium-catalyzed process, where the alkyne and aryl halide undergo a substitution reaction. This is followed by a reductive elimination step, where the palladium catalyst is reduced and the product is released.
Biochemical and Physiological Effects
This compound has not been studied extensively for its effects on biochemical and physiological processes. However, it has been found to be non-toxic and non-carcinogenic in animal studies. It is also believed to be relatively non-reactive, which suggests that it may not interact with biological molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Ethynyl-5-methylthiophene in lab experiments is its low cost and availability. It is also relatively non-reactive, which makes it suitable for a wide range of applications. However, it is important to note that the Sonogashira coupling reaction requires the use of a palladium catalyst, which can be expensive and difficult to obtain.

Future Directions

There are a number of potential future directions for the research and development of 2-Ethynyl-5-methylthiophene. It could be used as a building block for the synthesis of more complex organic molecules, such as polymers and heterocycles. It could also be used as a precursor for the synthesis of nanomaterials, such as carbon nanotubes and graphene. Additionally, further research could be done to explore the biochemical and physiological effects of this compound. Finally, more research could be done to develop more efficient and cost-effective synthesis methods for this compound.

Safety and Hazards

Safety information for 2-Ethynyl-5-methylthiophene indicates that it has the following hazard statements: H226, H315, H319, H335 . This suggests that it is flammable and may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-ethynyl-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6S/c1-3-7-5-4-6(2)8-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCWYRXEXHPFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451563
Record name 2-Ethynyl-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81294-10-2
Record name 2-Ethynyl-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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